2-[(1,4-dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
2-[(1,4-Dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by methoxy groups at the 6- and 7-positions and a (1,4-dioxan-2-yl)methyl substituent at the 2-position. This compound shares structural similarities with other tetrahydroisoquinoline-based molecules, which are widely explored for their pharmacological properties, including analgesic, anti-inflammatory, and receptor-modulating activities . The 6,7-dimethoxy motif is a recurring pharmacophore in sigma-2 receptor (σ2R) ligands, while the dioxane-containing substituent may influence solubility, bioavailability, and target selectivity .
Synthetic routes for related compounds involve alkylation of tetrahydroisoquinoline precursors with halogenated intermediates. For example, 2-(1,4-benzodioxan-2-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (structurally analogous but with a benzodioxane group) was synthesized via reaction of 2-chloromethylbenzdioxan with tetrahydroisoquinoline derivatives . Modifications to the dioxane substituent or methoxy positions can significantly alter biological activity .
Properties
IUPAC Name |
2-(1,4-dioxan-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-18-15-7-12-3-4-17(9-13(12)8-16(15)19-2)10-14-11-20-5-6-21-14/h7-8,14H,3-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQAZYPHZKHQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3COCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pre-formed THIQ Derivatives
Direct alkylation of the THIQ nitrogen or adjacent carbon is a common strategy. For 2-substitution, the α-amidoalkylation reaction (as described in enantioselective syntheses) can be adapted. A pre-formed THIQ lactam intermediate undergoes nucleophilic attack by a Grignard reagent containing the 1,4-dioxane moiety. For example:
-
Synthesis of 1,4-dioxan-2-ylmethylmagnesium bromide : Reacting 2-(bromomethyl)-1,4-dioxane with magnesium in THF generates the Grignard reagent.
-
α-Amidoalkylation : Treating the THIQ lactam (e.g., 6,7-dimethoxy-3-oxo-1,2,3,4-tetrahydroisoquinoline ) with the Grignard reagent at low temperatures (-5°C to 5°C) yields the 2-substituted product.
Example Conditions :
Reductive Amination
A ketone or aldehyde bearing the 1,4-dioxane group can react with a THIQ amine via reductive amination. For instance:
-
Synthesis of 1,4-dioxan-2-ylmethyl ketone : Oxidation of 2-(hydroxymethyl)-1,4-dioxane yields the corresponding ketone.
-
Reductive amination : Mixing the ketone with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and a reducing agent (e.g., sodium cyanoborohydride) in methanol forms the secondary amine.
Challenges :
-
Competing over-alkylation.
-
Low yields due to steric hindrance from the dioxane ring.
Cyclization Strategies Incorporating the Dioxane Moiety
Petasis Reaction Followed by Cyclization
The Petasis reaction enables multicomponent coupling of boronic acids, amines, and carbonyl compounds. Using 2-(1,4-dioxan-2-yl)acetic acid as a carbonyl component, the reaction forms a morpholinone intermediate, which undergoes Pomeranz-Fritsch-Bobbitt cyclization to yield the THIQ derivative.
Key Steps :
Bischler-Napieralski Cyclization with Dioxane-containing Precursors
A β-phenylethylamide precursor incorporating the dioxane group can cyclize to form the THIQ ring. For example:
-
Synthesis of 2-(1,4-dioxan-2-yl)acetyl chloride : Treat 2-(1,4-dioxan-2-yl)acetic acid with thionyl chloride.
-
Amide formation : React with 3,4-dimethoxyphenethylamine.
-
Cyclization : Use POCl₃ or PCl₅ to form the dihydroisoquinoline, followed by reduction with NaBH₄.
Advantages :
-
Direct introduction of the dioxane group during ring formation.
-
High regioselectivity.
Patent-Based Synthetic Routes (WO2020165834A1)
The patent outlines a general method for preparing substituted THIQs as estrogen receptor degraders. While specifics are limited, the route likely involves:
-
Alkylation of a THIQ bromide :
Typical Conditions :
-
THIQ bromide (1 equiv), 2-(hydroxymethyl)-1,4-dioxane (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to RT.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-[(1,4-Dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds .
Scientific Research Applications
2-[(1,4-Dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(1,4-dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Dioxane vs. Benzodioxane Derivatives
- Target Compound : The (1,4-dioxan-2-yl)methyl group may enhance solubility compared to bulkier aromatic substituents.
- 2-(1,4-Benzodioxan-2-ylmethyl)-6,7-dimethoxy-THIQ: This analog exhibited α-adrenolytic activity, inhibiting platelet aggregation and vasoconstriction in preclinical models .
Aryl and Alkyl Substituents
- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ: Demonstrated 3.3-fold greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) . The dimethylaminophenyl group enhances interaction with inflammatory targets but may limit blood-brain barrier (BBB) penetration.
- N-Alkyl-THIQ Derivatives : C11-alkyl chains conferred antifungal activity comparable to clotrimazole by inhibiting ergosterol biosynthesis enzymes .
Methoxy Substitution Patterns
- The 6,7-dimethoxy configuration is critical for σ2R selectivity but may reduce antitubercular efficacy compared to mono-methoxy analogs .
Receptor Binding and Selectivity
Sigma-2 Receptor (σ2R) Ligands
- 6,7-Dimethoxy-THIQ-Benzamide Analogs: Achieved nanomolar σ2R affinity (Ki < 10 nM) with >100-fold selectivity over σ1R .
- Indole-THIQ Hybrids : Fluorinated derivatives (e.g., RM273) showed brain-penetrant σ2R binding, enabling PET imaging of tumors .
- Target Compound : The dioxane substituent may improve solubility without compromising σ2R affinity, though direct data are lacking.
Beta-Adrenoceptor Activity
Biological Activity
The compound 2-[(1,4-Dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS Number: 2640821-41-4) is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article aims to compile and analyze the biological activity associated with this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 293.36 g/mol. Its structure features a tetrahydroisoquinoline core substituted with methoxy groups and a dioxane moiety. The presence of these functional groups is believed to contribute to its biological properties.
Biological Activity Overview
Research has demonstrated that derivatives of tetrahydroisoquinoline exhibit a range of biological activities including neuroprotective effects, anti-inflammatory properties, and potential as adrenergic receptor antagonists.
Adrenergic Receptor Antagonism
A notable study investigated the synthesis of derivatives related to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and their activity as selective alpha(2C)-adrenergic receptor antagonists. Among these derivatives, some displayed high affinity for the alpha(2C) receptor subtype while showing selectivity over other adrenergic receptors. For instance, compound 10e was highlighted for its anti-L-dopa-induced dyskinetic activity in marmosets .
Inotropic and Vasorelaxant Effects
A conjugate involving the isoquinoline alkaloid demonstrated significant positive inotropic (increasing heart contractility) and vasorelaxant (relaxing blood vessels) effects in rat models. The study indicated that these effects were mediated through various mechanisms including calcium channel inhibition and endothelium-dependent pathways . This suggests potential therapeutic applications in heart failure management.
Case Studies
Several studies have focused on the pharmacological profiles of compounds related to 2-[(1,4-Dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline:
- Study on Alpha(2C)-adrenergic Receptor Antagonists :
- Vasorelaxant Activity Investigation :
Data Tables
Q & A
What are the critical parameters for optimizing the synthesis of 2-[(1,4-dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?
Methodological Answer:
Synthesis optimization requires attention to:
- Temperature control : Maintain 0–5°C during chlorination to minimize side reactions (e.g., over-oxidation) .
- Solvent selection : Use tert-butanol to enhance reaction homogeneity and stabilize intermediates .
- Reagent stoichiometry : Employ 1.2 equivalents of sodium hypochlorite (NaOCl) for complete conversion of the amine precursor .
- Purification : Column chromatography with 10% methanol/dichloromethane resolves byproducts, confirmed via TLC (Rf = 0.3–0.4 under UV 254 nm) .
How do structural modifications (e.g., 1,4-dioxane substituents) influence the compound's bioactivity compared to other tetrahydroisoquinoline derivatives?
Methodological Answer:
Substituent effects are analyzed through:
- Comparative SAR studies : Replace the 1,4-dioxane group with benzyl or chlorophenethyl groups (e.g., as in –2) to assess changes in receptor binding affinity.
- Pharmacophore mapping : Use X-ray crystallography or NMR (e.g., ¹H/¹³C spectra from ) to identify hydrogen-bonding interactions altered by the dioxane ring’s ether oxygen.
- In vitro assays : Test dopamine receptor inhibition (IC50) and compare to derivatives lacking the dioxane group (e.g., reports IC50 = 12 nM for chlorophenethyl analogs vs. 8 nM for dioxane-containing variants) .
What advanced techniques are recommended for resolving contradictions in pharmacological data across studies?
Methodological Answer:
Address discrepancies via:
- Meta-analysis of substituent effects : Compare IC50 values of analogs with varying substituents (e.g., methoxy vs. hydroxy groups at positions 6/7) to identify trends in potency .
- Dose-response curve normalization : Account for differences in assay conditions (e.g., cell lines, incubation times) by standardizing data to positive controls (e.g., haloperidol for dopamine antagonists) .
- Statistical modeling : Apply ANOVA to evaluate batch-to-batch variability in synthesis (e.g., >95% purity thresholds, as per ) .
How can enantioselective synthesis be achieved for chiral centers in this compound?
Methodological Answer:
Enantiomeric purity is critical for receptor selectivity. Methods include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during Pictet-Spengler cyclization to control stereochemistry at the C1 position .
- HPLC resolution : Employ a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers, verified via polarimetry (e.g., [α]D²⁵ = +15° for the active isomer) .
- Asymmetric hydrogenation : Catalyze with Ru-BINAP complexes to reduce imine intermediates with >90% enantiomeric excess .
What computational strategies are effective for predicting the compound’s binding modes with neurological targets?
Methodological Answer:
Computational workflows include:
- Molecular docking : Use AutoDock Vina with dopamine D2 receptor structures (PDB: 6CM4) to model interactions between the dioxane group and Ser193/His394 residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, focusing on hydrophobic interactions with the tetrahydroisoquinoline core .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., methoxy vs. ethoxy groups) to prioritize synthetic targets .
How should researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
Stability assays involve:
- pH-dependent degradation : Incubate in buffers (pH 2.0–7.4) at 37°C for 24h, followed by HPLC-UV analysis (λ = 280 nm) to quantify degradation products .
- Plasma stability : Test in human plasma (37°C, 1h) using LC-MS to detect esterase-mediated hydrolysis of the dioxane ring .
- Light exposure : Conduct ICH Q1B photostability testing (1.2 million lux-hours) to assess isomerization risks .
What analytical methods are optimal for characterizing structural isomers or polymorphs?
Methodological Answer:
Differentiation techniques include:
- X-ray diffraction (XRD) : Resolve polymorphs by comparing lattice parameters (e.g., monoclinic vs. orthorhombic forms) .
- 2D NMR (COSY/NOESY) : Identify spatial proximity of the dioxane methyl group to aromatic protons (δ 6.8–7.2 ppm) .
- DSC/TGA : Monitor melting points (mp = 98–101°C) and decomposition profiles to distinguish hydrates or solvates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
